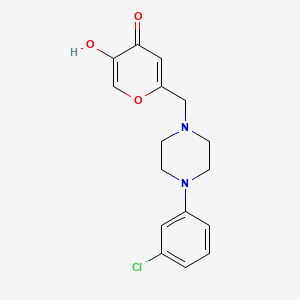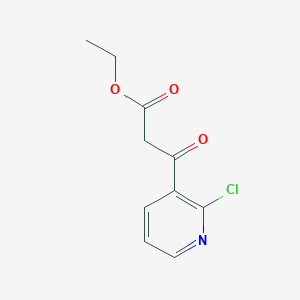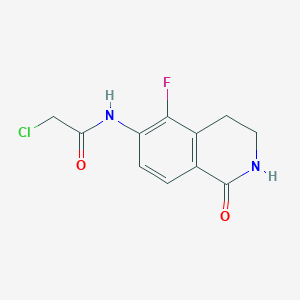
2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been explored for its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The growing resistance to last-line antimicrobials among these pathogens is a major healthcare concern, and compounds like “2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” are valuable in the search for new small molecules to address this issue.
Antifungal Applications
Specific derivatives of this compound have shown broad-spectrum antifungal activity against drug-resistant Candida strains . This is particularly significant given the emerging fungal pathogens and the need for effective treatments against them.
Antiviral Properties
Indole derivatives, which share a structural similarity with “2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide”, have been reported to possess antiviral activities . These compounds have been synthesized and tested against various RNA and DNA viruses, providing a basis for further exploration of the antiviral potential of our compound of interest.
Anti-inflammatory Potential
The indole nucleus, a part of the compound’s structure, is associated with anti-inflammatory properties . This suggests that “2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” could be investigated for its efficacy in reducing inflammation in various medical conditions.
Anticancer Research
Indole derivatives are known for their anticancer activities, and by extension, our compound may hold promise in this field . Its potential to bind with high affinity to multiple receptors could be leveraged to develop new cancer therapies.
Antidiabetic Applications
The biological activity of indole derivatives also extends to antidiabetic effects . Research into the applications of “2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” could uncover new pathways for diabetes treatment.
Antimalarial Effects
Given the diverse biological activities of indole derivatives, including antimalarial properties, there is a possibility that our compound could contribute to the development of new antimalarial drugs .
Anticholinesterase Activity
Indole-based compounds have been associated with anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s . This compound’s effect on cholinesterase enzymes could be a valuable area of study.
Propiedades
IUPAC Name |
2-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12-7-8-13(2)18-16(12)11-14(19(24)23-18)9-10-22-20(25)15-5-3-4-6-17(15)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPCSKYYPKVGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2863236.png)
![4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2863238.png)
![2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2863239.png)

![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863246.png)


![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)

![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)


![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)